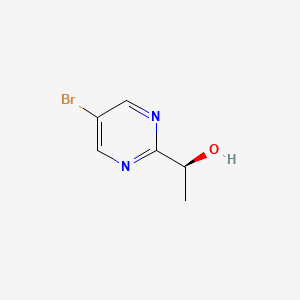

(S)-1-(5-bromopyrimidin-2-yl)ethanol

Description

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

(1S)-1-(5-bromopyrimidin-2-yl)ethanol |

InChI |

InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3/t4-/m0/s1 |

InChI Key |

XTAKQONFXDJSHA-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)Br)O |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A structurally related compound, 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS: 849021-42-7), shares the 5-bromopyrimidinyl core but incorporates a piperazine ring between the pyrimidine and ethanol groups. This modification increases its molecular complexity (formula: C₁₀H₁₄BrN₅O) and molecular weight (estimated ~329.16 g/mol), compared to the simpler structure of (S)-1-(5-bromopyrimidin-2-yl)ethanol .

Physicochemical Properties

In contrast, the simpler structure of this compound may confer greater solubility in polar solvents, though experimental data are lacking.

Research Findings and Methodological Considerations

The absence of experimental data for this compound underscores the need for further research to elucidate its physicochemical and toxicological profiles.

Preparation Methods

Chemical Catalytic Asymmetric Reduction

Transition-metal catalysts, such as ruthenium complexes with chiral ligands (e.g., BINAP), enable enantioselective hydrogenation. For example:

-

Catalyst System : RuCl₂[(S)-Xyl-BINAP]/(S)-DAIPEN in iPrOH

-

Conditions : 50°C, 50 bar H₂, 24 hours

This method benefits from high reproducibility but requires stringent anhydrous conditions and expensive catalysts.

Borane-Mediated Asymmetric Reduction

Corey–Bakshi–Shibata (CBS) reduction using oxazaborolidine catalysts achieves high stereoselectivity:

-

Reagents : BH₃·THF with (S)-CBS catalyst (10 mol%)

-

Temperature : −20°C, 6 hours

Enzymatic and Biocatalytic Methods

Bioreduction using ketoreductases (KREDs) or whole-cell systems offers eco-friendly and scalable alternatives.

Ketoreductase-Catalyzed Reduction

Whole-Cell Biocatalysts

Microorganisms like Rhodococcus erythropolis ATCC 4277 selectively reduce the ketone:

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries temporarily induce stereochemistry during bond formation.

Evans Oxazolidinone Approach

Sulfinamide-Based Auxiliaries

-

Auxiliary : (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide

-

Reaction : Condensation with tert-butylphosphine chloride, followed by stereoselective quenching.

Preparation of 5-Bromopyrimidine Intermediates

The bromopyrimidine moiety is typically introduced early in the synthesis.

Bromination of Pyrimidine Derivatives

Cross-Coupling Reactions

Suzuki–Miyaura coupling installs bromine post-cyclization:

-

Reagents : 5-Bromopyrimidin-2-yl boronic acid, Pd(PPh₃)₄

-

Solvent : Dioxane/H₂O (3:1), 80°C

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical CBS Reduction | 89 | 99 | Moderate | Low |

| Enzymatic Reduction | >99 | 99.5 | High | Moderate |

| Chiral Auxiliary | 75 | 97 | Low | High |

Biocatalytic methods excel in enantioselectivity and scalability, whereas chiral auxiliaries are cost-prohibitive for large-scale production .

Q & A

Basic: What are the standard synthetic routes for (S)-1-(5-bromopyrimidin-2-yl)ethanol?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 5-bromo-2-hydrazinopyrimidine with aldehydes or ketones in ethanol under reflux, catalyzed by acids like sulfuric acid . Another method uses azepane derivatives with bromopyrimidine intermediates, followed by purification via column chromatography (e.g., eluting with ethyl acetate/hexanes or methanol/dichloromethane gradients) . Key parameters include reaction time (e.g., 5 hours for hydrazine-based syntheses ) and temperature control to avoid side reactions.

Basic: How is the compound characterized structurally?

Answer:

Structural confirmation relies on:

- NMR spectroscopy : H NMR (e.g., DMSO- at 500 MHz) identifies protons near the pyrimidine ring (δ 8.32–8.46 ppm) and ethanol moiety .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, hydrazone derivatives of this compound exhibit planar pyrimidine rings and dihedral angles <11° with aromatic substituents .

- Mass spectrometry : LCMS confirms molecular ions (e.g., [M+H] at 256.0/258.0 m/z for bromine isotopes) .

Advanced: How can chiral resolution be optimized during synthesis?

Answer:

Chiral purity is critical for pharmacological activity. Strategies include:

- Chiral column chromatography : Use chiral stationary phases (e.g., amylose-based) with hexane/isopropanol gradients.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) in ketone reduction steps.

- Crystallization : Leverage differential solubility of enantiomers in ethanol/water mixtures. notes chiral building blocks like (1S)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride, which require rigorous polarimetric validation .

Advanced: How to address contradictions in crystallographic data interpretation?

Answer:

Discrepancies in hydrogen-bonding patterns or unit cell parameters may arise due to:

- Disorder in crystal lattices : Refine using SHELXL with restraints on thermal parameters .

- Twinned crystals : Apply HKLF 5 format in SHELX to deconvolute overlapping reflections .

- Validation tools : Use PLATON to check for missed symmetry or incorrect space group assignments . For example, hydrogen bonds like O1W—H1W1⋯N2 (2.85 Å) in hydrazone derivatives can stabilize crystal packing but require careful distance-angle analysis .

Basic: What are the primary applications in medicinal chemistry?

Answer:

The compound serves as:

- Pharmaceutical intermediate : Used in synthesizing kinase inhibitors or anticancer agents due to its pyrimidine core .

- Biological probe : Functionalized via Suzuki coupling to introduce fluorophores for target engagement studies.

- Antimicrobial scaffolds : Derivatives with hydrazone linkages show activity against E. coli and S. aureus .

Advanced: How to design experiments for improving aqueous solubility?

Answer:

Modifications to enhance solubility include:

- PEGylation : Introduce polyethylene glycol chains via etherification of the ethanol moiety.

- Salt formation : React with hydrochloric acid to form hydrochloride salts, as seen in (1S)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride .

- Co-crystallization : Use co-formers like succinic acid to disrupt crystalline lattice energy .

Basic: What analytical techniques validate purity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention times compared against standards.

- TLC : Silica gel plates using ethyl acetate/hexane (3:7) eluent; visualize under UV254 .

- Elemental analysis : Match calculated vs. observed C/H/N/Br percentages (e.g., CHBrNO requires C 34.74%, H 3.33%) .

Advanced: How to resolve conflicting NMR and X-ray data?

Answer:

- Dynamic effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers.

- Tautomerism : For pyrimidine derivatives, compare C NMR chemical shifts with DFT-calculated tautomer energies .

- Residual dipolar couplings (RDCs) : Align samples in liquid crystals to correlate solution and solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.